molecular formula C22H18ClFN2O4 B5107313 N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide

N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide

Cat. No. B5107313
M. Wt: 428.8 g/mol
InChI Key: DNEHGOAUJGZHPK-UHFFFAOYSA-N
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Description

N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases.

Scientific Research Applications

N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide acts as a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is mutated in cystic fibrosis patients. In addition to cystic fibrosis, N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide has also been studied for its potential applications in other diseases, including polycystic kidney disease and cholera.

Mechanism of Action

N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide acts as a potent inhibitor of the CFTR protein, which is involved in the regulation of ion transport across epithelial membranes. N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide binds to a specific site on the CFTR protein, blocking the movement of chloride ions across the membrane. This results in a decrease in fluid secretion in the respiratory and digestive systems, which is beneficial in diseases such as cystic fibrosis.
Biochemical and Physiological Effects:
N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide inhibits CFTR-mediated chloride transport in a dose-dependent manner. In vivo studies have shown that N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide decreases airway surface liquid volume and mucus secretion in cystic fibrosis patients. Additionally, N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide has been shown to have anti-inflammatory effects in the lungs of cystic fibrosis patients.

Advantages and Limitations for Lab Experiments

N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide has several advantages for lab experiments, including its high potency and specificity for the CFTR protein. However, N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide also has some limitations, including its potential toxicity and off-target effects. Additionally, N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide may not be suitable for all experimental systems, as it may interfere with other ion channels and transporters.

Future Directions

There are several future directions for research on N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide. One area of focus is the development of more potent and specific CFTR inhibitors that can be used in the treatment of cystic fibrosis and other diseases. Additionally, research is ongoing to understand the mechanisms of CFTR inhibition by N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide and to identify potential off-target effects. Finally, there is a need for further studies to evaluate the safety and efficacy of N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide in preclinical and clinical settings.

Synthesis Methods

N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-fluoroaniline in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with N-(4-fluorophenoxyacetyl)glycine methyl ester to yield N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide.

properties

IUPAC Name

N-[5-chloro-4-[[2-(4-fluorophenoxy)acetyl]amino]-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O4/c1-29-20-12-18(25-21(27)13-30-16-9-7-15(24)8-10-16)17(23)11-19(20)26-22(28)14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEHGOAUJGZHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)COC2=CC=C(C=C2)F)Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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